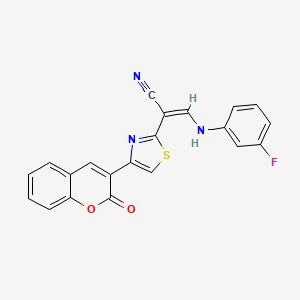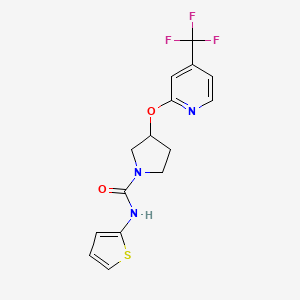
4-((Isopropylamino)metil)quinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Isopropylamino)methyl)quinolin-2-ol is a chemical compound with the molecular formula C13H16N2O and a molar mass of 216.28 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Aplicaciones Científicas De Investigación
4-((Isopropylamino)methyl)quinolin-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
The synthesis of 4-((Isopropylamino)methyl)quinolin-2-ol typically involves the reaction of 4-(bromomethyl)quinolin-2(1H)-one with propan-2-amine in the presence of potassium carbonate as a base . The reaction is carried out in N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature. The reaction mixture is then concentrated and purified to obtain the desired product as a white solid.
Análisis De Reacciones Químicas
4-((Isopropylamino)methyl)quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various substituted quinoline compounds
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 4-((Isopropylamino)methyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, they can inhibit the activity of certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparación Con Compuestos Similares
4-((Isopropylamino)methyl)quinolin-2-ol can be compared with other quinoline derivatives such as chloroquine, hydroxyquinoline, and amodiaquine. These compounds share a similar quinoline core structure but differ in their substituents, leading to variations in their biological activities and applications . The unique isopropylamino group in 4-((Isopropylamino)methyl)quinolin-2-ol distinguishes it from other quinoline derivatives, potentially offering different pharmacological properties and applications.
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Hydroxyquinoline: Known for its antimicrobial properties.
Amodiaquine: Another antimalarial drug with a quinoline core.
Propiedades
IUPAC Name |
4-[(propan-2-ylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9(2)14-8-10-7-13(16)15-12-6-4-3-5-11(10)12/h3-7,9,14H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQQGUSNTMKBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2493590.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)
![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)
![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)
![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)
![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)


![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)

![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2493611.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)
